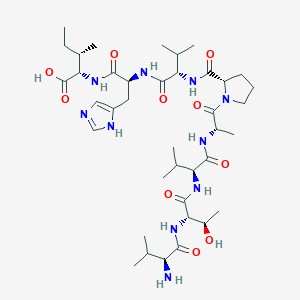
Val-Thr-Val-Ala-Pro-Val-His-Ile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “Val-Thr-Val-Ala-Pro-Val-His-Ile” is a peptide composed of eight amino acids: valine, threonine, valine, alanine, proline, valine, histidine, and isoleucine. Peptides like this one are essential in various biological processes and can serve as building blocks for proteins. This particular sequence may have specific biological functions or applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
-
Solid-Phase Peptide Synthesis (SPPS)
Starting Material: The synthesis begins with a resin-bound amino acid.
Coupling Reagents: Commonly used reagents include carbodiimides (e.g., dicyclohexylcarbodiimide) and uronium salts (e.g., HBTU).
Protecting Groups: Amino acids are protected with groups like Fmoc (fluorenylmethyloxycarbonyl) to prevent unwanted reactions.
Deprotection: The Fmoc group is removed using a base like piperidine.
Coupling: Each amino acid is sequentially added to the growing peptide chain.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid.
-
Solution-Phase Peptide Synthesis
Starting Material: Free amino acids.
Coupling Reagents: Similar to SPPS, carbodiimides and uronium salts are used.
Protecting Groups: Boc (tert-butyloxycarbonyl) and Z (benzyloxycarbonyl) groups are commonly used.
Deprotection: Boc groups are removed using acids like hydrochloric acid.
Coupling: Amino acids are coupled in solution, often requiring purification steps between additions.
Industrial Production Methods
Industrial production of peptides like “Val-Thr-Val-Ala-Pro-Val-His-Ile” often relies on automated peptide synthesizers that utilize SPPS. These machines can efficiently produce large quantities of peptides with high purity. The process involves:
Automated Coupling: Sequential addition of amino acids.
Automated Deprotection: Removal of protecting groups.
Purification: High-performance liquid chromatography (HPLC) is used to purify the final product.
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Hydrogen peroxide, performic acid.
Conditions: Mild to moderate temperatures.
Products: Oxidized peptides, often with modified side chains.
-
Reduction
Reagents: Sodium borohydride, dithiothreitol.
Conditions: Mild temperatures, often in aqueous solutions.
Products: Reduced peptides, often with modified disulfide bonds.
-
Substitution
Reagents: Various nucleophiles.
Conditions: Depends on the nucleophile and the target site.
Products: Substituted peptides with altered side chains.
Common Reagents and Conditions
Coupling Reagents: Carbodiimides, uronium salts.
Protecting Groups: Fmoc, Boc, Z.
Deprotecting Agents: Piperidine, hydrochloric acid.
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Sodium borohydride, dithiothreitol.
科学研究应用
Chemistry
Peptide Synthesis: Used as a model compound to study peptide synthesis techniques.
Catalysis: Investigated for its potential as a catalyst in organic reactions.
Biology
Protein Engineering: Used to study protein folding and stability.
Enzyme Substrates: Serves as a substrate for various enzymes in biochemical assays.
Medicine
Drug Development: Explored as a potential therapeutic peptide for various diseases.
Diagnostics: Used in diagnostic assays to detect specific enzymes or antibodies.
Industry
Biotechnology: Employed in the production of recombinant proteins.
Agriculture: Investigated for its potential as a bioactive peptide in crop protection.
作用机制
The mechanism of action of “Val-Thr-Val-Ala-Pro-Val-His-Ile” depends on its specific biological target. Generally, peptides exert their effects by binding to specific receptors or enzymes, leading to a cascade of molecular events. For example:
Receptor Binding: The peptide may bind to a cell surface receptor, triggering a signaling pathway.
Enzyme Inhibition: It may inhibit an enzyme by binding to its active site, preventing substrate conversion.
相似化合物的比较
Similar Compounds
Val-Thr-Val-Ala-Pro-Val-His-Leu: Similar sequence with leucine instead of isoleucine.
Val-Thr-Val-Ala-Pro-Val-His-Val: Similar sequence with valine instead of isoleucine.
Val-Thr-Val-Ala-Pro-Val-His-Gly: Similar sequence with glycine instead of isoleucine.
Uniqueness
“Val-Thr-Val-Ala-Pro-Val-His-Ile” is unique due to its specific sequence, which may confer distinct biological properties. The presence of isoleucine at the C-terminus can influence the peptide’s stability, folding, and interaction with biological targets.
属性
CAS 编号 |
184864-51-5 |
|---|---|
分子式 |
C39H66N10O10 |
分子量 |
835.0 g/mol |
IUPAC 名称 |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C39H66N10O10/c1-11-21(8)30(39(58)59)47-32(51)25(15-24-16-41-17-42-24)44-36(55)29(20(6)7)45-33(52)26-13-12-14-49(26)38(57)22(9)43-35(54)28(19(4)5)46-37(56)31(23(10)50)48-34(53)27(40)18(2)3/h16-23,25-31,50H,11-15,40H2,1-10H3,(H,41,42)(H,43,54)(H,44,55)(H,45,52)(H,46,56)(H,47,51)(H,48,53)(H,58,59)/t21-,22-,23+,25-,26-,27-,28-,29-,30-,31-/m0/s1 |
InChI 键 |
JYXPJLOJDMGYOB-FWDAARJKSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)N |
规范 SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


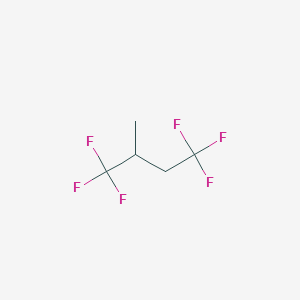

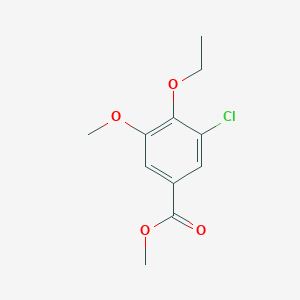

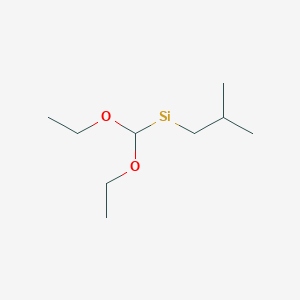
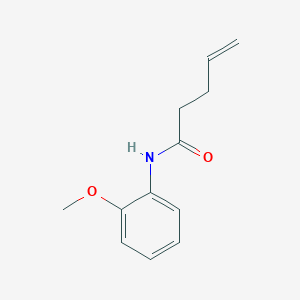
![Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]-](/img/structure/B12567748.png)
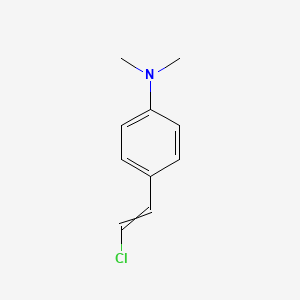

![Acetic acid;1-benzyl-5,6-dimethylimidazo[4,5-b]pyridine](/img/structure/B12567763.png)

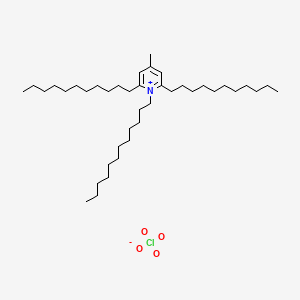
![3-(Dimethylamino)-1-[2-(hydroxymethoxy)phenyl]propan-1-one](/img/structure/B12567786.png)
![2,9-Bis[(methylsulfanyl)methyl]-1,10-phenanthroline](/img/structure/B12567814.png)
